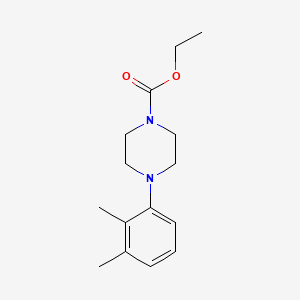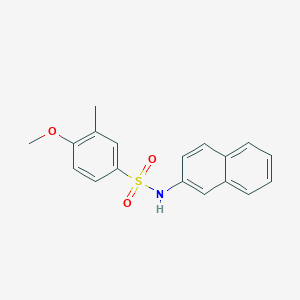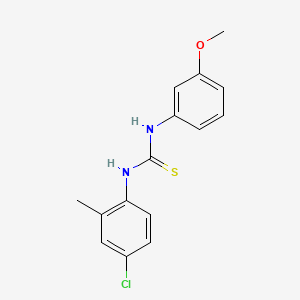
ethyl 4-(2,3-dimethylphenyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,3-dimethylphenyl)-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as DMPP and is a piperazine derivative.
作用機序
DMPP acts by binding to the nicotinic acetylcholine receptor in insects, leading to the opening of ion channels and depolarization of the neuron. This results in paralysis and death of the insect.
Biochemical and Physiological Effects:
DMPP has been found to have no significant toxic effects on mammals, birds, and fish. It is rapidly metabolized and excreted from the body. However, it has been found to have some toxic effects on non-target insects such as bees and butterflies.
実験室実験の利点と制限
DMPP has several advantages over other insecticides such as low toxicity to mammals and birds, rapid degradation in the environment, and high efficacy against insect pests. However, it has some limitations such as its toxic effects on non-target insects and the development of resistance in insect populations.
将来の方向性
There are several future directions for research on DMPP. One area of research could be the development of new formulations of DMPP that have reduced toxicity to non-target insects. Another area of research could be the investigation of the potential use of DMPP in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the study of the mechanism of action of DMPP could lead to the development of new insecticides with improved efficacy and reduced toxicity.
合成法
The synthesis of DMPP involves the reaction between 2,3-dimethylphenylamine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction leads to the formation of DMPP as a white crystalline solid with a molecular weight of 268.36 g/mol.
科学的研究の応用
DMPP has been extensively studied for its potential use as an insecticide in agriculture. It has been found to be highly effective against various insect pests such as aphids, thrips, and whiteflies. DMPP acts as an agonist of the nicotinic acetylcholine receptor in insects, leading to paralysis and death.
特性
IUPAC Name |
ethyl 4-(2,3-dimethylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-19-15(18)17-10-8-16(9-11-17)14-7-5-6-12(2)13(14)3/h5-7H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEXLKKUVZFNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)

![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)

amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)


![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)

![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)